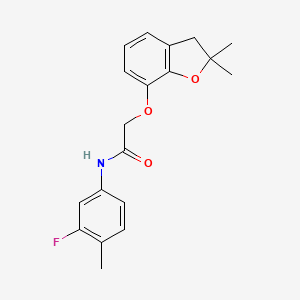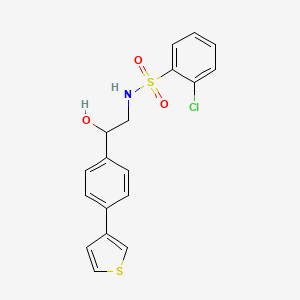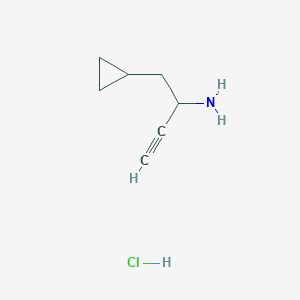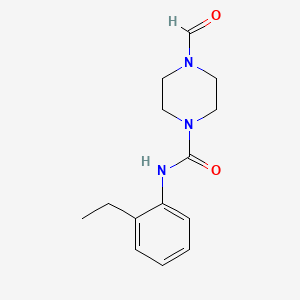
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Responses and Toxicology Acetamide derivatives, including dimethylacetamide (DMAC) and N-methylacetamide (MMAC), have been extensively studied for their biological effects and toxicology. The extensive review by Kennedy (2001) details the commercial importance and biological consequences of exposure to these chemicals in humans. It underscores the variability in biological responses among different acetamide derivatives and highlights the significance of understanding their toxicological profiles due to their usage in various applications (Kennedy, 2001).
Parabens Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals. Haman et al. (2015) provide an in-depth review of the knowledge acquired over the last decade regarding the occurrence, fate, and behavior of parabens in aquatic environments. Despite wastewater treatments eliminating parabens effectively, they persist at low levels in effluents, surface water, and sediments due to continuous environmental introduction (Haman et al., 2015).
Degradation of Acetaminophen by Advanced Oxidation Processes Qutob et al. (2022) reviewed the use of advanced oxidation processes (AOPs) for treating acetaminophen (ACT) in water, focusing on by-products, biotoxicity, and degradation pathways. This review highlights the diversity of ACT by-products and their potential environmental impact, stressing the need for improved degradation methods to mitigate ecosystem threats (Qutob et al., 2022).
Adsorptive Elimination of Acetaminophen from Water The review by Igwegbe et al. (2021) on the adsorptive removal of acetaminophen (ACT) from water sheds light on recent progress in this area. The study discusses the efficiency of various adsorbents, the mechanisms of ACT uptake, and the future perspectives for enhancing ACT removal, highlighting the importance of addressing the presence of ACT and its by-products in aquatic environments (Igwegbe et al., 2021).
Environmental Protection by Advanced Oxidation Processes Advanced oxidation processes (AOPs) have been identified as effective strategies for removing pharmaceutical pollutants like acetaminophen from water. The review by Vo et al. (2019) focuses on the historical occurrences, toxicity, removal strategies, and transformation pathways of acetaminophen, emphasizing the need for comprehensive treatment technologies to address the complexities associated with its degradation products and intermediates (Vo et al., 2019).
Propriétés
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-12-7-8-14(9-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAOZRNQHUEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)

![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)


![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)

![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)


